7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one
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Overview
Description
7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one is a complex organic compound characterized by a spirocyclic structure. This compound features a bromine atom attached to a spiro-fused system comprising a dihydronaphthalene and a cyclopropane ring. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one typically involves the cyclopropanation of an appropriate naphthalene derivative. One common method includes the use of diazomethane in the presence of light (photolysis) to generate methylene carbene, which then reacts with the naphthalene derivative to form the cyclopropane ring . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione
- 7’-Bromospiro[cyclopropane-1,3’-indoline]
Uniqueness
7-Bromospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one is unique due to its specific spirocyclic structure and the presence of a bromine atom, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11BrO |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
7-bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H11BrO/c13-8-1-2-10-9(7-8)11(14)3-4-12(10)5-6-12/h1-2,7H,3-6H2 |
InChI Key |
PUFDLIGDJYJZBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C3=C(C1=O)C=C(C=C3)Br |
Origin of Product |
United States |
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